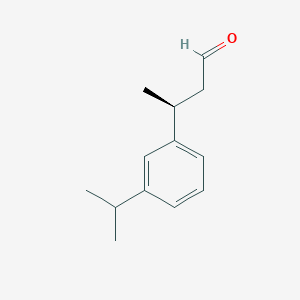

(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid involves multiple steps, including bromation, oxidation, and esterification processes. One example includes the synthesis from vanillin through bromation by bromide, oxidation over silver oxide, and esterification with methanol, achieving a total yield of 66.4% (Zha Hui-fang, 2011). Another method highlights the enantioselective synthesis of related compounds through reactions involving electrophilic attack on chiral precursors, demonstrating the versatility of synthetic routes for such molecules (E. Arvanitis et al., 1998).

Molecular Structure Analysis

Crystal structure analysis of bromo-hydroxy-benzoic acid derivatives provides insight into the molecular arrangement and interactions, such as hydrogen bonding and Br⋯O interactions, contributing to the stability and reactivity of these compounds. These studies highlight the importance of molecular structure in determining the physical and chemical properties of the compounds (P. A. Suchetan et al., 2016).

Scientific Research Applications

It is used in highly enantioselective syntheses, such as the synthesis of 3-hydroxy-2-methylpropanoic acid esters using ruthenium-SYNPHOS®-catalyzed hydrogenation. These compounds serve as valuable building blocks for synthetic chemistry (Jeulin et al., 2007).

Derivatives of this compound have shown significant anti-inflammatory activity and gastric tolerability, comparable to ibuprofen, without causing significant gastric lesions (Dilber et al., 2008).

In crystallography, compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, related to (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid, have been studied for their crystalline structures, which form two-dimensional architectures through C-HO hydrogen bonds (Suchetan et al., 2016).

In biotechnology, strains like Shinella sp. R-6 and Arthrobacter sp. S-2 have been used for the efficient preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid via a two-step whole-cell reaction (Fuhshuku et al., 2014).

The compound's oxidative pattern by acidic bromine water has been studied, showing similarities to the oxalic acid - bromine water reaction. This research is important for understanding the oxidative decarboxylation mechanisms of alpha-hydroxy acids (Pink & Stewart, 1971).

In the pharmaceutical field, the stereospecific synthesis of 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids with complete maintenance of enantiomeric purity has been demonstrated, which is significant for developing specific drug molecules (Tait et al., 1996).

properties

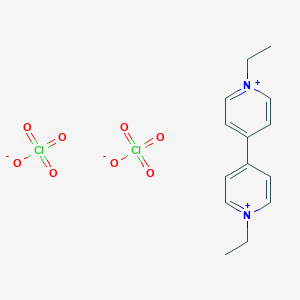

IUPAC Name |

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJAYXGUOOININ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid in the synthesis of the nonsteroidal antiandrogen ICI 176334?

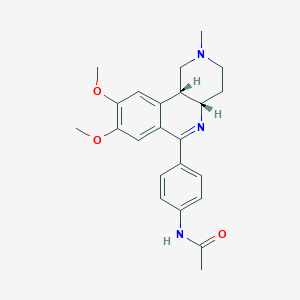

A1: (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as a crucial chiral building block in the asymmetric synthesis of the (S)-sulfone intermediate (6a). This intermediate is then further modified to yield the desired enantiomer of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334). This synthetic strategy highlights the importance of stereochemistry in drug development, as only the R enantiomer of ICI 176334 exhibits potent antiandrogen activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.